molecular formula C15H21FN2O B6069090 3-{[2-(4-fluorophenyl)-1-methylethyl]amino}-2-azepanone

3-{[2-(4-fluorophenyl)-1-methylethyl]amino}-2-azepanone

Cat. No. B6069090
M. Wt: 264.34 g/mol
InChI Key: LUJAOIJTAZJIMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[2-(4-fluorophenyl)-1-methylethyl]amino}-2-azepanone, also known as FMA-2, is a synthetic compound that belongs to the class of azepanone derivatives. It has gained attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug development, and neuroscience. FMA-2 is a promising compound that can be used as a research tool to study the mechanisms of action of certain receptors and enzymes, as well as to develop new drugs for various diseases.

Mechanism of Action

The mechanism of action of 3-{[2-(4-fluorophenyl)-1-methylethyl]amino}-2-azepanone is not fully understood, but it is thought to act as an inhibitor of certain enzymes and receptors. For example, 3-{[2-(4-fluorophenyl)-1-methylethyl]amino}-2-azepanone has been shown to inhibit the activity of MAO-B by binding to the active site of the enzyme. This inhibition leads to an increase in the levels of dopamine and other neurotransmitters in the brain, which can have various physiological effects.
Biochemical and Physiological Effects:
3-{[2-(4-fluorophenyl)-1-methylethyl]amino}-2-azepanone has been shown to have various biochemical and physiological effects, including an increase in the levels of dopamine and other neurotransmitters in the brain, as well as a reduction in the activity of certain enzymes and receptors. These effects can have implications for the treatment of various diseases, such as Parkinson's disease, depression, and anxiety.

Advantages and Limitations for Lab Experiments

One advantage of using 3-{[2-(4-fluorophenyl)-1-methylethyl]amino}-2-azepanone in lab experiments is its potency as an inhibitor of certain enzymes and receptors. This makes it a useful tool for studying the mechanisms of action of these targets. However, one limitation of using 3-{[2-(4-fluorophenyl)-1-methylethyl]amino}-2-azepanone is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the use of 3-{[2-(4-fluorophenyl)-1-methylethyl]amino}-2-azepanone in scientific research. One possible direction is the development of new drugs based on the structure of 3-{[2-(4-fluorophenyl)-1-methylethyl]amino}-2-azepanone, which can be used to treat various diseases. Another direction is the investigation of the mechanisms of action of 3-{[2-(4-fluorophenyl)-1-methylethyl]amino}-2-azepanone on other targets, such as the sigma-1 receptor. Additionally, the use of 3-{[2-(4-fluorophenyl)-1-methylethyl]amino}-2-azepanone in combination with other compounds may lead to the development of more effective treatments for various diseases.

Synthesis Methods

The synthesis of 3-{[2-(4-fluorophenyl)-1-methylethyl]amino}-2-azepanone involves several steps, including the reaction of 4-fluoroacetophenone with isopropylamine to form N-isopropyl-4-fluoroacetophenone, which is then reacted with 6-bromohexanoyl chloride to form N-isopropyl-4-fluoroacetophenone 6-bromohexanoyl hydrazone. This intermediate is then cyclized with sodium hydride to form 3-{[2-(4-fluorophenyl)-1-methylethyl]amino}-2-azepanone.

Scientific Research Applications

3-{[2-(4-fluorophenyl)-1-methylethyl]amino}-2-azepanone has been used in several scientific studies to investigate the mechanisms of action of certain receptors and enzymes. For example, 3-{[2-(4-fluorophenyl)-1-methylethyl]amino}-2-azepanone has been shown to act as a potent inhibitor of the enzyme monoamine oxidase B (MAO-B), which plays a role in the metabolism of dopamine and other neurotransmitters. 3-{[2-(4-fluorophenyl)-1-methylethyl]amino}-2-azepanone has also been used to study the function of the sigma-1 receptor, which is involved in various physiological processes such as pain perception, memory, and mood regulation.

properties

IUPAC Name

3-[1-(4-fluorophenyl)propan-2-ylamino]azepan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21FN2O/c1-11(10-12-5-7-13(16)8-6-12)18-14-4-2-3-9-17-15(14)19/h5-8,11,14,18H,2-4,9-10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUJAOIJTAZJIMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)F)NC2CCCCNC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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